3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one
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Overview
Description
3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one is a chemical compound belonging to the spiro[5.5]undecane derivatives family. This compound features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single atom. The presence of nitrogen atoms in its structure makes it a part of the diazaspiro[5.5]undecane class, which is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols or amino ketones, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one can be compared with other similar spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but with different functional groups.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane derivatives: These compounds feature variations in the heteroatoms and substituents within the spirocyclic framework.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits. Its ability to interact with biological targets in a unique manner sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(2,8-diazaspiro[5.5]undecan-2-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(2)9-13(17)16-8-4-6-14(11-16)5-3-7-15-10-14/h12,15H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBZOHXYWOWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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